

Technical Synthesis Guide: 2-Ethoxy-5-formylbenzoic Acid

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Compound of Interest

Compound Name:	2-Ethoxy-5-formylbenzoic acid
CAS No.:	848606-43-9
Cat. No.:	B113082

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Executive Summary & Structural Logic

This guide details the synthesis of **2-Ethoxy-5-formylbenzoic acid**, a critical pharmacophore often utilized as an intermediate in the development of selective antagonists and kinase inhibitors.

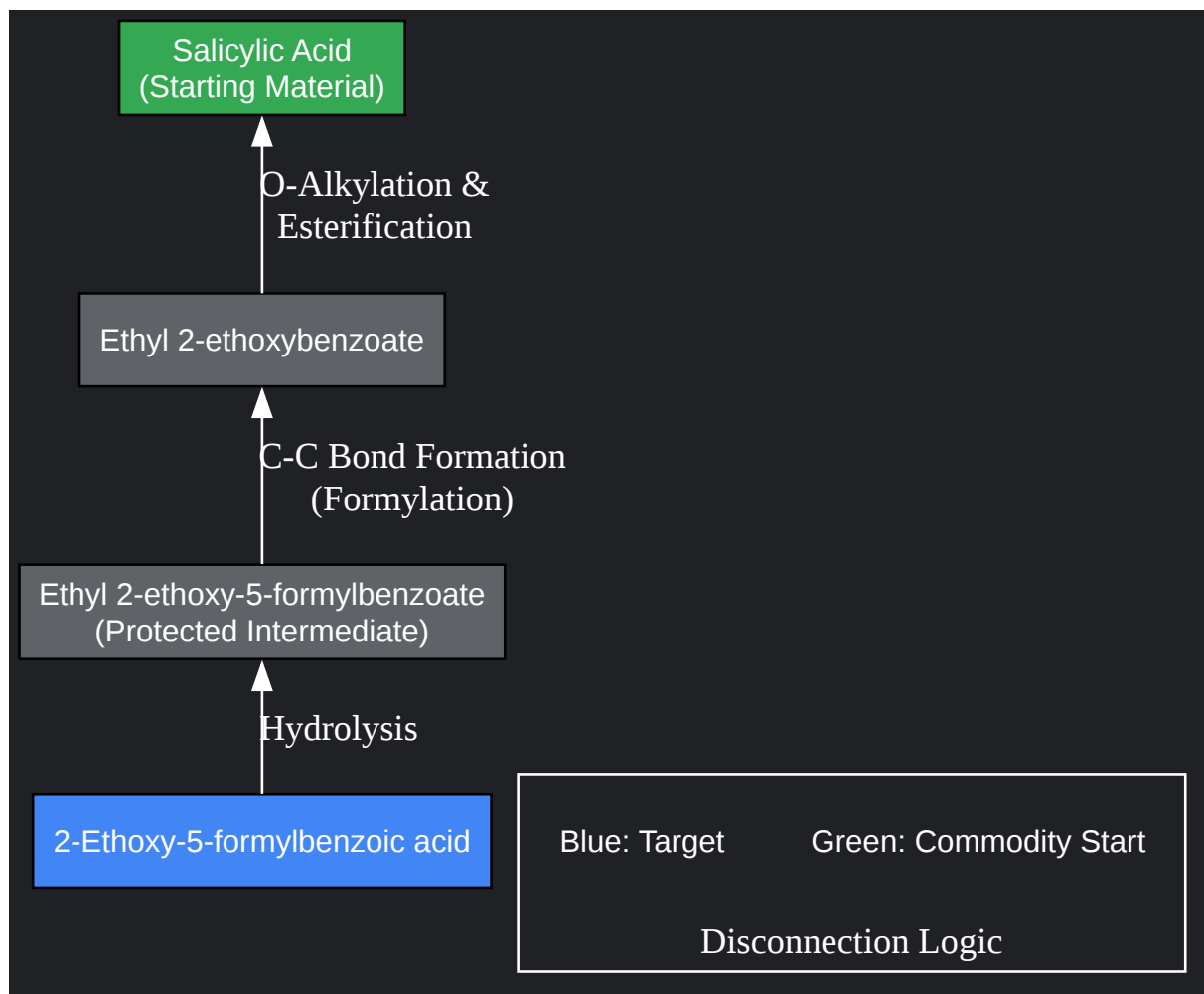
Structural Analysis & Retrosynthesis

The molecule features a trisubstituted benzene ring with a cooperative directing effect that simplifies synthesis.

- Position 1 (-COOH): Electron-withdrawing, meta-director.
- Position 2 (-OEt): Electron-donating, ortho/para-director.
- Position 5 (-CHO): The target for electrophilic aromatic substitution (EAS).

Key Insight: Position 5 is electronically activated by the ethoxy group (para) and sterically accessible compared to position 3. Furthermore, the carboxylic acid at position 1 directs meta

to position 5. Thus, the directing effects of the existing substituents are synergistic, making direct formylation of the 2-ethoxy scaffold highly regioselective.



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Figure 1: Retrosynthetic analysis highlighting the "Build-up" strategy from Salicylic Acid.

Primary Synthesis Protocol: The "Duff-Modified" Route

This route is prioritized for its scalability and avoidance of heavy metal catalysts (like TiCl_4). It adapts the industrial synthesis of methoxy-analogs using Hexamethylenetetramine (HMTA) in methanesulfonic acid.

Phase 1: Preparation of Ethyl 2-ethoxybenzoate

Objective: Simultaneous protection of the carboxyl group and installation of the directing ethoxy group.

- Reagents: Salicylic Acid (1.0 eq), Diethyl Sulfate (2.5 eq), Potassium Carbonate (K_2CO_3 , 3.0 eq), Acetone (Solvent).
- Mechanism: Nucleophilic substitution (S_N2). The carboxylate alkylates first (forming the ester), followed by the phenoxide (forming the ether).

Step-by-Step Protocol:

- Setup: Charge a 3-neck round-bottom flask with Salicylic Acid (13.8 g, 100 mmol) and Acetone (150 mL).
- Base Addition: Add K_2CO_3 (41.4 g, 300 mmol) in portions. The suspension will thicken.
- Alkylation: Add Diethyl Sulfate (38.5 g, 250 mmol) dropwise over 30 minutes.
 - Critical Control: Maintain internal temperature $< 40^\circ C$ to prevent uncontrolled exotherm.
- Reflux: Heat to reflux (approx. $56^\circ C$) for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).^[1] Disappearance of the phenol spot is the endpoint.
- Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted salicylic acid) and Brine. Dry over Na_2SO_4 and concentrate.
- Yield: Expect ~90-95% of a clear oil (Ethyl 2-ethoxybenzoate).

Phase 2: Regioselective Formylation (Duff Reaction)

Objective: Installation of the aldehyde at the C5 position.

- Reagents: Ethyl 2-ethoxybenzoate (from Phase 1), Hexamethylenetetramine (HMTA, 1.5 eq), Methanesulfonic acid (MsOH).

- Mechanism: The aromatic ring attacks the iminium ion generated from HMTA in acid. Subsequent hydrolysis yields the aldehyde.

Step-by-Step Protocol:

- Solvation: Dissolve Ethyl 2-ethoxybenzoate (19.4 g, 100 mmol) in Methanesulfonic acid (100 mL).
 - Note: MsOH acts as both solvent and catalyst.
- Reagent Addition: Add HMTA (21.0 g, 150 mmol) in portions at 0-10°C.
- Reaction: Heat the mixture to 90°C for 10-15 hours.
 - Observation: The solution will turn deep yellow/orange.
- Hydrolysis (In-situ): Cool to 20°C. Pour the reaction mixture into ice water (300 mL). Stir vigorously for 1 hour.
- Extraction: Extract with Dichloromethane (DCM, 3 x 100 mL). Wash combined organics with Sat. NaHCO₃ and Brine.
- Purification: Flash chromatography may be required if regioisomers are present, though the 5-formyl isomer is dominant (>90%).

Phase 3: Ester Hydrolysis

Objective: Deprotection to the final acid.

- Reagents: NaOH (2N, aq), Ethanol.

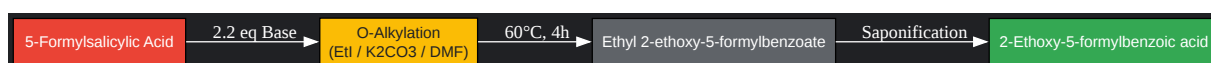
Step-by-Step Protocol:

- Suspend the intermediate (Ethyl 2-ethoxy-5-formylbenzoate) in Ethanol (50 mL).
- Add 2N NaOH (50 mL). Stir at ambient temperature for 4 hours.
- Acidification: Cool to 0°C. Acidify with 2N HCl to pH 2.

- Isolation: The product, **2-Ethoxy-5-formylbenzoic acid**, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.[2]

Alternative Route: O-Alkylation of 5-Formylsalicylic Acid

If 5-formylsalicylic acid is commercially available, this route is shorter but requires careful control to prevent over-alkylation of the aldehyde (acetal formation).



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Figure 2: Alternative "Direct Alkylation" workflow.

Protocol Modification:

- Use Ethyl Iodide (EtI) instead of Diethyl Sulfate for milder conditions.
- Solvent: DMF (Dimethylformamide).
- Use exactly 2.2 equivalents of base to ensure both the acid and phenol are deprotonated, leading to the ethyl ester/ethyl ether intermediate, which is then hydrolyzed back to the acid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected parameters.

Parameter	Method	Expected Result	Interpretation
Appearance	Visual	Off-white crystalline solid	High purity (>98%)
Melting Point	Capillary	145–150°C (approx)	Sharp range indicates purity
¹ H NMR	400 MHz, DMSO-d ₆	δ 1.35 (t, 3H): -OCH ₂ CH ₃ δ 4.20 (q, 2H): -OCH ₂ CH ₃ δ 9.90 (s, 1H): -CHO (Aldehyde) δ 12.8 (br s, 1H): -COOH	Confirms Ethoxy and Formyl groups are intact.[3]
IR Spectroscopy	ATR-FTIR	1680 cm ⁻¹ : Aldehyde C=O 1710 cm ⁻¹ : Acid C=O 2800-3000 cm ⁻¹ : C-H stretch	Validates functional groups.

Safety & Handling (HSE)

- Diethyl Sulfate / Ethyl Iodide: Potent alkylating agents. Suspected carcinogens. Must be handled in a fume hood with double gloving. Neutralize spills with aqueous ammonia.
- Methanesulfonic Acid: Corrosive. Causes severe skin burns.
- Exotherms: The addition of HMTA to acid and the alkylation steps are exothermic. Controlling the temperature is vital for safety and yield (preventing "tar" formation).

References

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 - URL:

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- [3. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents \[patents.google.com\]](#)
- [4. Reimer Tiemann Reaction Mechanism: Conditions & Applications \[allen.in\]](#)
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